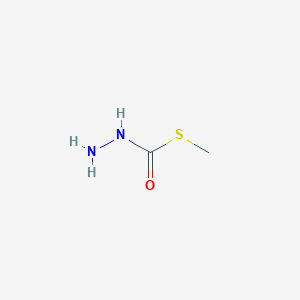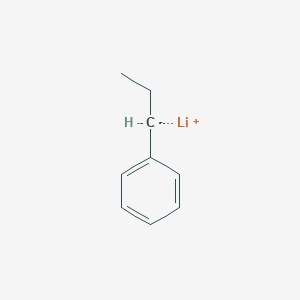
lithium;propylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium;propylbenzene can be synthesized through a Friedel-Crafts alkylation reaction. This process involves the reaction of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron (III) chloride (FeCl₃) . The reaction is highly exothermic and requires careful control of reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalyst systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium;propylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation: The benzylic position (carbon atom attached to the benzene ring) is particularly reactive and can undergo oxidation reactions.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzene ring.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl₂), bromine (Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are commonly used.
Oxidation: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are common oxidizing agents.
Major Products Formed
Electrophilic Aromatic Substitution: The major products depend on the electrophile used.
Oxidation: Oxidation of the propyl group can yield benzoic acid derivatives.
Reduction: Reduction of nitro groups yields amines, while reduction of carbonyl groups yields alcohols.
Scientific Research Applications
Lithium;propylbenzene has several scientific research applications, including:
Chemistry: It serves as a starting material for the synthesis of various organic compounds.
Biology: Research into the biological effects of this compound can provide insights into its potential therapeutic applications.
Industry: The compound can be used as a solvent and intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of lithium;propylbenzene involves its interaction with molecular targets and pathways in the body. Lithium is known to affect neurotransmitter systems, including dopamine and glutamate pathways . It decreases presynaptic dopamine activity and inactivates postsynaptic G proteins, reducing excitatory neurotransmission in the brain . Propylbenzene, as an aromatic hydrocarbon, may interact with cellular membranes and proteins, influencing their function . The combined effects of lithium and propylbenzene on these pathways contribute to the compound’s overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Propylbenzene (1-phenylpropane): A simple aromatic hydrocarbon with similar chemical properties.
Isopropylbenzene (cumene): An isomer of propylbenzene with a different arrangement of the propyl group.
Benzene: The parent compound of propylbenzene, with a simpler structure and different reactivity.
Uniqueness
The presence of lithium imparts additional reactivity and potential therapeutic effects, distinguishing it from other similar compounds .
Properties
CAS No. |
75356-81-9 |
|---|---|
Molecular Formula |
C9H11Li |
Molecular Weight |
126.2 g/mol |
IUPAC Name |
lithium;propylbenzene |
InChI |
InChI=1S/C9H11.Li/c1-2-6-9-7-4-3-5-8-9;/h3-8H,2H2,1H3;/q-1;+1 |
InChI Key |
WAZIPLSOQNBLPG-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC[CH-]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


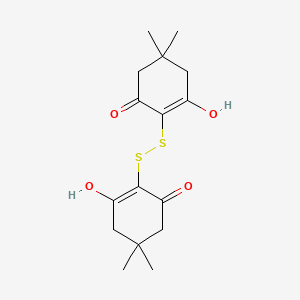
![Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane](/img/structure/B14452360.png)

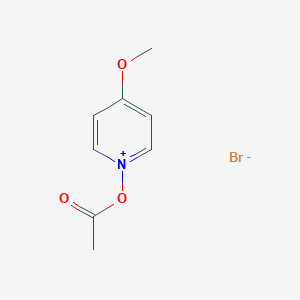

![4-[2,4,6-Tri(propan-2-yl)benzoyl]benzonitrile](/img/structure/B14452374.png)
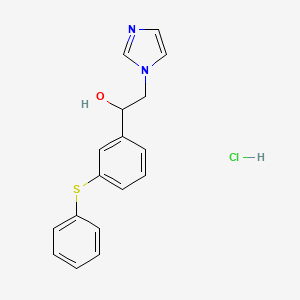
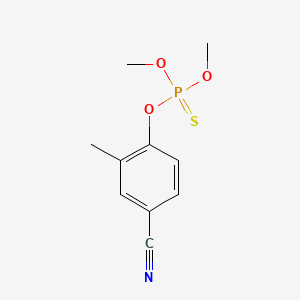
![Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl-](/img/structure/B14452380.png)
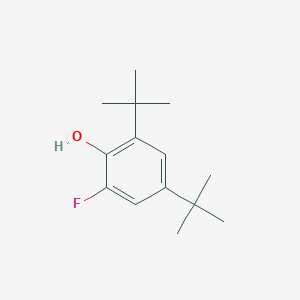
![11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide](/img/structure/B14452390.png)

